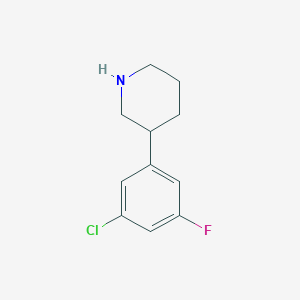

3-(3-Chloro-5-fluorophenyl)piperidine

Description

Properties

CAS No. |

1044769-15-4 |

|---|---|

Molecular Formula |

C11H13ClFN |

Molecular Weight |

213.68 g/mol |

IUPAC Name |

3-(3-chloro-5-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13ClFN/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2 |

InChI Key |

CAFMVXFQMXDUDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC(=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)piperidine typically involves the reaction of 3-chloro-5-fluoroaniline with piperidine under specific conditions. One common method includes the following steps:

Nucleophilic Substitution: The reaction of 3-chloro-5-fluoroaniline with piperidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol, lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced amines or hydrocarbons.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)piperidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Key Analogs :

- 3-(2-Chloro-5-fluorophenyl)piperidine: Differs in the position of the chlorine atom (2- vs. 3-position on the phenyl ring).

- (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride : Incorporates a pyridine ring with a trifluoromethyl group, enhancing electron-withdrawing effects and lipophilicity (logP inferred to be higher than 3-(3-Chloro-5-fluorophenyl)piperidine) .

Structural Implications :

- Chlorine at the 3-position (meta) reduces steric hindrance compared to ortho-substituted analogs, favoring planar interactions with hydrophobic pockets in biological targets.

Ring Modifications: Piperidine vs. Piperazine

A study comparing piperidine and piperazine derivatives (e.g., 8-substituted-2-methoxyquinolines) revealed:

- Piperazine analogs (e.g., 8-{4-[3-(cyclopenten-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline) exhibit chair conformations similar to piperidine but with an additional nitrogen, enhancing hydrogen-bonding capacity .

Physicochemical Properties

- Paroxetine Hydrochloride : A piperidine-based antidepressant with logP = 3.95 and pKa = 9.7. The chloro-fluorophenyl group in this compound may lower logP slightly compared to paroxetine’s benzodioxol group, balancing lipophilicity and solubility .

- Extraction Yield: Chlorobutane extraction efficiency for piperidine derivatives is influenced by halogenation; chloro-fluorophenyl groups may enhance yield relative to non-halogenated analogs .

Crystallographic and Computational Analysis

Structural studies of analogs (e.g., 8-substituted quinolines) rely on software suites like SHELX and WinGX for refinement and visualization . Key findings include:

- Conformational Stability : Chair conformations in piperidine rings are stabilized by intramolecular van der Waals forces, as seen in this compound derivatives .

Data Table: Comparative Analysis of Piperidine Derivatives

Biological Activity

3-(3-Chloro-5-fluorophenyl)piperidine is a piperidine derivative characterized by a unique substitution pattern that enhances its biological activity. This compound has been investigated for various pharmacological properties, including its potential use in treating neurological disorders, cancer, and other diseases. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClF

- Molecular Weight : 213.68 g/mol

- Structure : The compound features a piperidine ring substituted with a 3-chloro-5-fluorophenyl group, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Receptors : It binds to specific receptors, modulating their activity and influencing signaling pathways.

- Enzymes : The compound may inhibit or activate enzymes, affecting biochemical pathways crucial for cellular function.

- Ion Channels : Interaction with ion channels can alter cellular signaling and function, contributing to its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects in various cancer cell lines:

The compound's structure allows it to interact effectively with tumor cells, potentially enhancing its efficacy as an anticancer agent.

Neurological Applications

This compound has been explored for its neuropharmacological properties. It has shown promise in:

- Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital for cognitive function .

- Potential applications in Alzheimer’s therapy due to its ability to cross the blood-brain barrier and enhance cognitive function through neurotransmitter modulation .

Case Studies

-

Study on Anticancer Properties :

In a study focusing on piperidine derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant apoptosis induction compared to standard treatments, suggesting its potential as an effective anticancer agent . -

Neuroprotective Effects :

Research investigating the neuroprotective properties of this compound showed that it could enhance synaptic plasticity and memory retention in animal models. This suggests potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chloro-5-fluorophenyl)piperidine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of this compound typically involves:

- Starting Materials : 3-Chloro-5-fluorobenzaldehyde or derivatives, coupled with piperidine precursors via reductive amination or nucleophilic substitution .

- Key Reaction Steps :

- Optimization Strategies :

- Design of Experiments (DoE) : Apply statistical methods to optimize variables (temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches. For example, fractional factorial designs can identify critical parameters affecting yield .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for aryl halide intermediates .

Q. Table 1: Reaction Condition Optimization

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 80–100°C | ↑ 15–20% | |

| Catalyst (Pd/C) | 5–10 mol% | ↑ 25% | |

| Solvent (DMF) | 0.1–0.5 M | ↑ 10% |

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, fluorine-induced shifts in the aromatic region (δ 7.0–7.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ = 228.06 g/mol for C11H12ClFN).

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Q. Table 2: Key NMR Assignments

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Piperidine C3 | 2.8–3.1 | Multiplet | |

| Aromatic F | 7.2–7.4 | Doublet |

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-phenylglycinol-derived lactams to induce asymmetry during piperidine ring formation .

- Catalytic Asymmetric Hydrogenation : Employ chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) to reduce imine intermediates enantioselectively .

- Resolution Techniques :

Q. What methodologies are employed to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Combine NMR, X-ray crystallography, and IR to resolve ambiguities (e.g., distinguishing regioisomers) .

- Computational Modeling :

- Statistical Analysis :

Q. How can computational chemistry tools be integrated into the experimental design to optimize the synthesis of this compound?

Methodological Answer:

- Reaction Pathway Prediction :

- Machine Learning (ML) :

- Virtual Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.